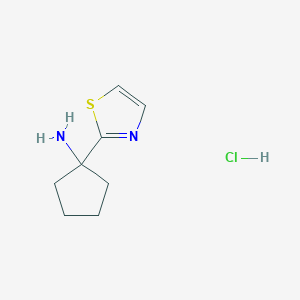

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)cyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.ClH/c9-8(3-1-2-4-8)7-10-5-6-11-7;/h5-6H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWLIKPKZNOUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The core thiazole ring is typically synthesized via a condensation reaction between a substituted thiourea and a bromoketone derivative. This reaction, known as the Hantzsch thiazole synthesis, proceeds under heating and in the presence of a base to facilitate cyclization.

-

- Substituted thiourea (derived from amines and isothiocyanates)

- Bromoketone (bearing the cyclopentyl moiety or a precursor convertible to it)

-

- Strong bases such as sodium hydride or potassium tert-butoxide

- Elevated temperatures to promote cyclization

- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

This route efficiently forms the 1,3-thiazole ring with substitution at the 2-position by the cyclopentylamine group.

Preparation of Thiourea Intermediates

Thiourea intermediates are prepared by reacting primary amines with benzoyl isothiocyanate, followed by base hydrolysis to yield the free thiourea. This step is crucial for introducing the amine functionality required for the final compound.

Functionalization and Salt Formation

After the thiazole ring formation, the amine group on the cyclopentyl moiety is converted into its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound’s stability, solubility, and ease of handling.

Industrial Scale Preparation

In industrial settings, the synthesis is scaled up with attention to:

- Optimized Reaction Conditions: Controlled temperature, pressure, and reagent stoichiometry to maximize yield.

- Specialized Reactors: Use of reactors that allow precise control over reaction parameters.

- Purification: Recrystallization and other chromatographic methods to ensure high purity of the hydrochloride salt.

- Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry to confirm compound identity and purity.

Reaction Types and Chemical Transformations

The compound can undergo various chemical reactions, which are relevant during synthesis or derivatization:

| Reaction Type | Common Reagents | Purpose in Synthesis |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | To introduce oxo functionalities or modify ring substituents |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | To reduce ketones or other functional groups to amines or alcohols |

| Substitution | Alkyl halides, Amines | To introduce or modify substituents on the thiazole or cyclopentyl ring |

These reactions allow for the synthesis of analogs or intermediates during the preparation process.

Research Findings and Data Summary

Synthesis Efficiency

- The Hantzsch condensation provides yields ranging from moderate to high (40–80%) depending on substituents and reaction conditions.

- The thiourea intermediate preparation is typically high yielding (>80%) with straightforward purification.

- Salt formation with HCl is quantitative, yielding a stable crystalline hydrochloride salt.

Structure-Activity Relationship (SAR) Insights Relevant to Synthesis

- The 2-position of the thiazole ring tolerates various substitutions, allowing synthetic flexibility.

- The cyclopentylamine moiety can be modified before or after thiazole formation to optimize biological activity.

- Attempts to replace the thiazole core with other heterocycles generally result in loss of activity, underscoring the importance of the thiazole ring in the final compound.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Thiourea formation | Amine + Benzoyl isothiocyanate, base hydrolysis | 80–90 | High purity intermediate |

| 2 | Hantzsch thiazole synthesis | Thiourea + Bromoketone, strong base, heat, THF/DMF | 40–80 | Critical cyclization step |

| 3 | Amine hydrochloride salt formation | Treatment with HCl in solvent (e.g., Et2O or MeOH) | ~100 | Stable, crystalline salt form |

| 4 | Purification | Recrystallization or chromatography | — | Ensures high purity for pharmaceutical use |

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is C8H12ClN2S, with a molecular weight of approximately 192.71 g/mol. The compound is typically encountered in its hydrochloride form, which enhances its solubility in water, making it suitable for various applications in pharmaceutical research and development.

Drug Development Potential

The thiazole moiety is a well-known pharmacophore associated with various biological activities, including antifungal and anticonvulsant properties. Preliminary studies suggest that this compound may exhibit antimicrobial activity and potential anticancer effects. Research indicates that it can inhibit certain cancer cell lines and may possess anti-inflammatory and analgesic properties due to the thiazole structure.

Material Science Applications

Beyond medicinal chemistry, the structural features of this compound suggest potential applications in material science. The unique combination of functional groups might enable the development of new materials with specific properties. However, further research is required to explore these possibilities fully.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride | Methyl substitution on thiazole | Enhanced lipophilicity |

| 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride | Benzothiazole instead of thiazole | Broader spectrum of biological activity |

| 1-(1,3-Thiazol-4-yl)propan-1-amine dihydrochloride | Different position of thiazole nitrogen | Potentially different pharmacokinetics |

The distinct cyclopentane structure combined with the thiazole ring may confer unique biological activities compared to other similar compounds.

Mechanism of Action

The mechanism by which 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences and Implications

- Thiazole vs. Benzoxazole/Other Heterocycles : The thiazole ring in the target compound provides distinct electronic and hydrogen-bonding capabilities compared to benzoxazole () or triazole derivatives (). Sulfur in thiazole may enhance π-π stacking interactions, whereas oxygen in benzoxazole could increase polarity .

- Ring Size and Rigidity : Cyclopentane (5-membered) vs. cyclopropane (3-membered, ) alters ring strain and conformational flexibility. Cyclopropane’s higher strain may limit stability but increase reactivity .

- Difluoromethyl groups () are lipophilic and metabolically resistant, useful in CNS-targeting drugs .

Biological Activity

1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring fused with a cyclopentane moiety, which contributes to its biological properties. The molecular formula and weight are critical for understanding its pharmacokinetics and interactions with biological systems. The hydrochloride salt form enhances its solubility, making it suitable for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, positioning it as a potential candidate for developing new antimicrobial agents.

- Antitumor Properties : The compound shows promise in inhibiting various cancer cell lines, suggesting its utility in oncology. The presence of the thiazole moiety is often linked to cytotoxic effects against cancer cells .

- Anti-inflammatory and Analgesic Effects : The thiazole structure is associated with anti-inflammatory properties, which may enhance the compound's therapeutic profile.

While the precise mechanisms remain under investigation, initial findings suggest that this compound may interact with specific receptors or enzymes involved in disease pathways. Its ability to form hydrogen bonds due to functional groups enhances its binding capabilities.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine hydrochloride | Methyl substitution on thiazole | Enhanced lipophilicity |

| 1-(1,3-Benzothiazol-2-yl)ethanamine hydrochloride | Benzothiazole instead of thiazole | Broader spectrum of biological activity |

| 1-(1,3-Thiazol-4-yl)propan-1-amine dihydrochloride | Different position of thiazole nitrogen | Potentially different pharmacokinetics |

This table illustrates how the specific cyclopentane structure combined with the thiazole ring may confer distinctive biological activities compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Studies : A recent study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.

- Cancer Cell Line Inhibition : In vitro tests revealed that the compound inhibited the proliferation of various cancer cell lines (e.g., HT-29 and Jurkat cells), with IC50 values comparable to established chemotherapeutic agents .

- SAR Analysis : Structure–activity relationship (SAR) studies indicated that modifications in the thiazole ring could enhance cytotoxicity. For instance, electron-donating groups at specific positions significantly increased activity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 1-(1,3-Thiazol-2-yl)cyclopentan-1-amine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves cyclization of thiazole precursors with cyclopentylamine derivatives under controlled conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Catalysts : Palladium or copper salts may accelerate coupling reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign thiazole ring protons (δ 7.2–8.1 ppm) and cyclopentyl methylene groups (δ 1.8–2.5 ppm). 2D techniques (HSQC, HMBC) confirm connectivity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 205.06) .

- IR : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and C-S (650–750 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from tautomerism or impurities in thiazole derivatives?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., thiazole-thiazoline interconversion) .

- HPLC-PDA : Detect impurities at trace levels (<0.1%) using reverse-phase columns (C18) with acetonitrile/water gradients .

- Computational Validation : Compare experimental NMR with DFT-calculated spectra (e.g., B3LYP/6-31G* level) .

Q. What experimental strategies optimize large-scale synthesis while minimizing side reactions?

- Methodological Answer :

- Flow Chemistry : Enhances heat/mass transfer, reducing side products (e.g., dimerization) .

- Catalytic Optimization : Screen ligands (e.g., BINAP) to improve palladium-catalyzed coupling efficiency .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity in this compound?

- Methodological Answer :

- Analog Synthesis : Modify thiazole substituents (e.g., halogenation at C4/C5) or cyclopentyl amine groups .

- Biological Assays : Test against cancer cell lines (e.g., MTT assay on HeLa cells) and bacterial strains (MIC determination) .

- Molecular Docking : Target enzymes like EGFR or bacterial topoisomerase IV to predict binding modes .

Data Contradiction and Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified) and culture conditions to minimize variability .

- Dose-Response Curves : Establish IC₅₀ values with triplicate measurements and statistical validation (p < 0.05) .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain in vitro-in vivo discrepancies .

Experimental Design for Derivatives

Q. What steps are critical in designing novel derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility while maintaining ClogP <3 .

- Prodrug Strategies : Acetylate the amine group to enhance bioavailability, with in vitro hydrolysis assays validating release .

- In Silico ADMET : Predict toxicity (e.g., Ames test) and bioavailability using software like SwissADME .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.